molecular formula C18H17N5O3 B13857219 8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B13857219
M. Wt: 351.4 g/mol
InChI Key: VEFOLBCBLRCQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with an acetylphenylamino group, a but-2-yn-1-yl group, and a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, acetylphenylamine, and but-2-yn-1-yl reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. Examples include:

  • 8-((Phenylamino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-((2-Methylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

8-(2-acetylanilino)-7-but-2-ynyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H17N5O3/c1-4-5-10-23-14-15(22(3)18(26)21-16(14)25)20-17(23)19-13-9-7-6-8-12(13)11(2)24/h6-9H,10H2,1-3H3,(H,19,20)(H,21,25,26)

InChI Key

VEFOLBCBLRCQPB-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1NC3=CC=CC=C3C(=O)C)N(C(=O)NC2=O)C

Origin of Product

United States

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